4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one

Catalog No.
S766755
CAS No.
16919-46-3
M.F
C10H14Cl2O4Sn
M. Wt
387.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent...

CAS Number

16919-46-3

Product Name

4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one

IUPAC Name

(Z)-4-[dichloro-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one

Molecular Formula

C10H14Cl2O4Sn

Molecular Weight

387.83 g/mol

InChI

InChI=1S/2C5H8O2.2ClH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3-;;;

InChI Key

DTMARTPDQMQTRX-VGKOASNMSA-J

SMILES

CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Cl)Cl

Synonyms

Dichlorobis(2,4-pentanedionato-κO,κO’)tin; Bis(acetylacetonato)dichlorotin; Dichlorobis(2,4-pentanedionato-O,O’)tin; Dichlorotin Bis(acetylacetonate); NSC 254044

Canonical SMILES

CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Cl)Cl

Isomeric SMILES

C/C(=C/C(=O)C)/O[Sn](Cl)(Cl)O/C(=C\C(=O)C)/C

NMR Shift Reagent

Tin(IV) chloride bis(2,4-pentanedionate) is widely used as a nuclear magnetic resonance (NMR) shift reagent. Its ability to complex with various functional groups in molecules can cause significant shifts in their NMR signals, allowing researchers to:

  • Differentiate between closely spaced signals: This is particularly helpful for analyzing complex molecules with overlapping peaks in their NMR spectra.
  • Determine the stereochemistry of molecules: By observing the interaction of the shift reagent with specific stereoisomers, researchers can gain insights into the spatial arrangement of atoms within a molecule.

Catalyst for Organic Synthesis

Tin(IV) chloride bis(2,4-pentanedionate) has been explored as a catalyst for various organic reactions. Its Lewis acidic nature facilitates bond activation and rearrangement, enabling efficient conversion of starting materials to desired products. Some specific examples include:

  • Aldol condensation: This reaction involves the coupling of two carbonyl compounds to form a β-hydroxycarbonyl compound. Tin(IV) chloride bis(2,4-pentanedionate) can act as a catalyst for this reaction, offering advantages like mild reaction conditions and high yields.
  • Hydroformylation: This process involves the addition of a formyl group (CHO) to an unsaturated carbon-carbon bond. Tin(IV) chloride bis(2,4-pentanedionate) serves as a precursor to more active catalysts used in industrial hydroformylation reactions for the production of aldehydes.

Precursor for Other Functional Materials

Tin(IV) chloride bis(2,4-pentanedionate) can be employed as a precursor for the synthesis of various functional materials with diverse properties. These materials find applications in various fields, including:

  • Metal-organic frameworks (MOFs): MOFs are a class of porous materials with tunable structures and functionalities. Tin(IV) chloride bis(2,4-pentanedionate) can be used as a building block for the synthesis of specific MOFs with potential applications in gas storage, separation, and catalysis.
  • Luminescent materials: These materials emit light upon exposure to certain stimuli. Tin(IV) chloride bis(2,4-pentanedionate) can be used as a precursor for the synthesis of luminescent materials with potential applications in bioimaging, sensing, and optoelectronic devices.

4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one is an organotin compound with the molecular formula C₁₀H₁₄Cl₂O₄Sn. This compound features a coordination complex where tin(IV) is bonded to two chloride ions and two acetylacetonate ligands. Its unique structure allows it to function as both a Lewis acid and a coordination complex, which enhances its versatility in various

Tin(IV) chloride bis(2,4-pentanedionate) primarily finds use as a:

  • NMR Shift Reagent: Due to its ability to interact with various functional groups in organic molecules, the compound can influence the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. This allows researchers to differentiate closely related compounds and obtain structural information.
  • Catalyst: The Lewis acidic nature of the tin center makes it a potential catalyst for various organic reactions, including hydroformylation (conversion of alkenes to aldehydes). However, the specific mechanisms of its catalytic action in different reactions require further investigation.

Tin(IV) chloride bis(2,4-pentanedionate) should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Detailed safety data sheets (SDS) are typically available from chemical suppliers [].

  • Substitution Reactions: The chloride ligands can be replaced by other ligands, such as alkyl or aryl groups.
  • Coordination Reactions: The acetylacetonate ligands can coordinate with other metal centers, leading to the formation of bimetallic complexes.

Common Reagents and Conditions

Reactions involving this compound typically utilize common reagents such as Grignard reagents, organolithium compounds, and other nucleophiles. These reactions are generally conducted under inert atmospheric conditions to prevent hydrolysis and oxidation.

Synthetic Routes and Reaction Conditions

The synthesis of 4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one typically involves the reaction of tin(IV) chloride with acetylacetone in the presence of a base. The reaction can be summarized as follows:

SnCl4+2C5H8O2Sn C5H7O2)2Cl2+2HCl\text{SnCl}_4+2\text{C}_5\text{H}_8\text{O}_2\rightarrow \text{Sn C}_5\text{H}_7\text{O}_2)_2\text{Cl}_2+2\text{HCl}

This reaction is usually performed in organic solvents such as toluene or dichloromethane, with the product isolated through crystallization. For industrial production, similar synthetic routes are employed but optimized for higher yields and purity.

4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one finds applications in various fields:

  • Catalysis: Its Lewis acid properties make it useful as a catalyst in organic synthesis.
  • Material Science: It may be employed in the development of new materials due to its coordination chemistry.
  • Research: As a versatile reagent, it is utilized in synthetic organic chemistry for creating complex molecules.

Similar Compounds

  • Tin(IV) Chloride (SnCl₄): A simpler compound that shares similar Lewis acid properties but lacks the acetylacetonate ligands.
  • Tin(IV) Bis(Acetylacetonate) Dichloride: Another organotin compound with a comparable coordination environment but differing reactivity due to its ligand composition.
  • (3-Acetyl-4-Oxopent-2-En-2-Yl) Acetate: A related compound that features similar structural elements but distinct functional groups.

Uniqueness

The uniqueness of 4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one lies in its dual functionality as both a Lewis acid and a coordination complex. This characteristic allows it to participate in a broader range of

Synthetic Protocols

Reaction Mechanisms in Tin(IV) Chloride and Acetylacetone Systems

The synthesis of 4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one proceeds via a ligand substitution reaction between tin(IV) chloride (SnCl₄) and acetylacetone (Hacac). Tin(IV) chloride acts as a Lewis acid, coordinating with the enolate form of acetylacetone generated through deprotonation. The reaction mechanism involves:

  • Deprotonation of acetylacetone by a base (e.g., KHMDS) to form the acetylacetonate anion (acac⁻).
  • Coordination of acac⁻ to SnCl₄, displacing two chloride ligands and forming the dichlorobis(acetylacetonate)tin(IV) complex.
  • Crystallization from benzene or toluene to isolate the product.

The equilibrium between SnCl₄ and acac⁻ is influenced by solvent polarity and temperature, with non-polar solvents like benzene favoring product formation.

Role of Solvent and Base in Reaction Optimization

  • Solvent Effects: Benzene and dichloromethane are preferred due to their low polarity, which minimizes side reactions and stabilizes the tin complex. Polar solvents (e.g., THF) promote ligand dissociation, reducing yield.
  • Base Selection: Strong bases like KHMDS or NaH ensure complete deprotonation of acetylacetone, while weaker bases result in incomplete ligand substitution.

Industrial-Scale Production Methodologies

Industrial synthesis employs:

  • Batch Reactors: SnCl₄ and Hacac are combined in a 1:2 molar ratio in benzene at 70–80°C.
  • Continuous Crystallization: The product is isolated via cooling crystallization, achieving yields >90%.
  • Waste Management: HCl byproducts are neutralized with aqueous NaOH, adhering to environmental regulations.

Structural Features

Tetrahedral Tin Coordination Geometry

X-ray crystallography confirms a distorted octahedral geometry around the tin center:

  • Bond Lengths: Sn–O = 2.043–2.093 Å, Sn–Cl = 2.380 Å.
  • Ligand Arrangement: Two acetylacetonate ligands occupy equatorial positions, while chloride ligands adopt cis configurations (Figure 1).

Table 1: Structural Parameters from X-Ray Diffraction

ParameterValue (Å)Source
Sn–O (acac)2.043–2.093
Sn–Cl2.380
O–Sn–O Angle87.5°

Dichlorostannyl Group Reactivity

The SnCl₂ moiety exhibits strong Lewis acidity, enabling catalytic applications:

  • Aldol Condensation: Activates carbonyl groups via coordination, facilitating C–C bond formation.
  • Hydrolytic Sensitivity: Reacts rapidly with water, necessitating anhydrous conditions.

Conjugated Enone System Properties

The acetylacetonate ligands form a conjugated enone system, characterized by:

  • UV-Vis Spectroscopy: Absorption at λₘₐₓ = 285 nm (π→π* transition).
  • ¹H NMR: Resonances at δ 5.70–5.50 ppm (enolic CH) and δ 2.05–2.24 ppm (methyl groups).
  • Stabilization: Resonance-assisted hydrogen bonding (RAHB) between enolic oxygen and adjacent carbonyl groups enhances thermal stability.

Hydrogen Bond Acceptor Count

4

Exact Mass

387.929117 g/mol

Monoisotopic Mass

387.929117 g/mol

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (88.37%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (88.37%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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